![molecular formula C11H8ClNO3 B2936748 6-Chloro-5-methoxyquinoline-8-carboxylic acid CAS No. 2253638-44-5](/img/structure/B2936748.png)
6-Chloro-5-methoxyquinoline-8-carboxylic acid
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Overview
Description
Scientific Research Applications
1. Chemosensor for Cadmium Detection
6-Chloro-5-methoxyquinoline-8-carboxylic acid-related compounds, such as 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, have been characterized for their potential use as chemosensors. Specifically, these compounds can selectively respond to Cd²⁺ ions over other tested metal ions, showing a significant increase in fluorescence. This characteristic makes them potentially useful for measuring cadmium concentrations in waste effluent streams and in food products (Prodi et al., 2001).
2. Antibacterial Activity
Compounds related to 6-Chloro-5-methoxyquinoline-8-carboxylic acid, such as a series of 8-alkoxyquinolones, have been synthesized and evaluated for their antibacterial activity. These derivatives exhibit significant activity against Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).
3. Fluorescent Labeling Reagent
6-Methoxy-4-quinolone, an oxidation product derived from a similar compound, serves as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. This compound is highly stable against light and heat, and can be used as a fluorescent labeling reagent for the determination of carboxylic acids (Hirano et al., 2004).
4. Anti-Corrosion Agent
8-Hydroxyquinoline derivatives, which are structurally similar to 6-Chloro-5-methoxyquinoline-8-carboxylic acid, have been investigated for their anti-corrosion properties. These compounds, when applied to mild steel in an acidic medium, show significant inhibition of corrosion, making them useful in materials science and engineering applications (Douche et al., 2020).
5. Tubulin Polymerization Inhibition
Methoxy-substituted 3-formyl-2-phenylindoles, related to 6-Chloro-5-methoxyquinoline-8-carboxylic acid, have been studied for their ability to inhibit tubulin polymerization. These compounds have shown potent cytostatic activity in human breast cancer cells and disrupt microtubule assembly (Gastpar et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-5-methoxyquinoline-8-carboxylic acid are currently unknown. This compound belongs to the quinoline family, which is known for its diverse biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Result of Action
As a member of the quinoline family, it may share some of the biological activities common to other quinolines . .
properties
IUPAC Name |
6-chloro-5-methoxyquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)7(11(14)15)5-8(10)12/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXZXPWOEFQCHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1C=CC=N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxyquinoline-8-carboxylic acid |
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